molecular formula C27H25O17+ B1260239 Cyanidin 3-(3'',6''-dimalonylglucoside) CAS No. 171828-60-7

Cyanidin 3-(3'',6''-dimalonylglucoside)

Cat. No.: B1260239
CAS No.: 171828-60-7
M. Wt: 621.5 g/mol
InChI Key: CXGHPQSURHQOBH-MQWSOPDOSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Cyanidin 3-(3'', 6''-dimalonylglucoside), also known as 3, 3', 4', 5, 7-pentahydroxyflavylium(1+) or 3-O-(3, 6-di-O-malonyl-b-D-glucopyranoside), belongs to the class of organic compounds known as anthocyanidin-3-o-glycosides. These are phenolic compounds containing one anthocyanidin moiety which is O-glycosidically linked to a carbohydrate moiety at the C3-position. Cyanidin 3-(3'', 6''-dimalonylglucoside) is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, cyanidin 3-(3'', 6''-dimalonylglucoside) is primarily located in the cytoplasm. Outside of the human body, cyanidin 3-(3'', 6''-dimalonylglucoside) can be found in corn. This makes cyanidin 3-(3'', 6''-dimalonylglucoside) a potential biomarker for the consumption of this food product.
Cyanidin 3-O-3'',6''-O-dimalonylglucoside is an anthocyanidin glycoside.

Properties

CAS No.

171828-60-7

Molecular Formula

C27H25O17+

Molecular Weight

621.5 g/mol

IUPAC Name

3-[[(2R,3R,4S,5R,6S)-4-(2-carboxyacetyl)oxy-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-3,5-dihydroxyoxan-2-yl]methoxy]-3-oxopropanoic acid

InChI

InChI=1S/C27H24O17/c28-11-4-14(30)12-6-17(25(41-16(12)5-11)10-1-2-13(29)15(31)3-10)42-27-24(39)26(44-22(37)8-20(34)35)23(38)18(43-27)9-40-21(36)7-19(32)33/h1-6,18,23-24,26-27,38-39H,7-9H2,(H5-,28,29,30,31,32,33,34,35)/p+1/t18-,23-,24-,26+,27-/m1/s1

InChI Key

CXGHPQSURHQOBH-MQWSOPDOSA-O

SMILES

C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)COC(=O)CC(=O)O)O)OC(=O)CC(=O)O)O)O)O)O)O

Isomeric SMILES

C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)CC(=O)O)O)OC(=O)CC(=O)O)O)O)O)O)O

Canonical SMILES

C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)COC(=O)CC(=O)O)O)OC(=O)CC(=O)O)O)O)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyanidin 3-(3'',6''-dimalonylglucoside)
Reactant of Route 2
Cyanidin 3-(3'',6''-dimalonylglucoside)
Reactant of Route 3
Cyanidin 3-(3'',6''-dimalonylglucoside)
Reactant of Route 4
Cyanidin 3-(3'',6''-dimalonylglucoside)
Reactant of Route 5
Cyanidin 3-(3'',6''-dimalonylglucoside)
Reactant of Route 6
Cyanidin 3-(3'',6''-dimalonylglucoside)

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